2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
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Overview
Description
2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves the bromination and trifluoromethylation of pyrido[3,2-d]pyrimidine. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and bromine substituents but has a different core structure.
Pyrido[3,4-d]pyrimidine Derivatives: These compounds have similar core structures but differ in their substitution patterns and functional groups.
Uniqueness
2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H3BrF3N3 |
---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H3BrF3N3/c9-7-13-3-5-4(15-7)1-2-6(14-5)8(10,11)12/h1-3H |
InChI Key |
QWLWHKLUNFUUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CN=C(N=C21)Br)C(F)(F)F |
Origin of Product |
United States |
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